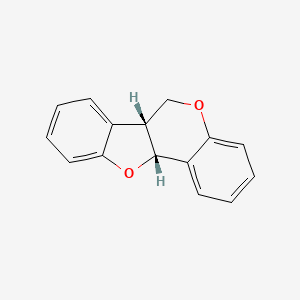
(6aR,11aR)-pterocarpan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6aR,11aR)-pterocarpan is the (6aR,11aR)-enantiomer of pterocarpan. It is an enantiomer of a (6aS,11aS)-pterocarpan.
Applications De Recherche Scientifique
Biological Activities
(6aR,11aR)-pterocarpan has been studied extensively for its biological properties, including:
- Antiproliferative Effects : Research indicates that pterocarpans exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on compounds such as bitucarpin A and erybraedin C, derived from Bituminaria bituminosa, demonstrated their ability to induce apoptosis in neuroblastoma SH-SY5Y cells through mechanisms involving reactive oxygen species (ROS) production and mitochondrial dysfunction .
- Antimicrobial Properties : Pterocarpans have shown effectiveness against a range of pathogens. They act as phytoalexins, providing defense against fungal infections in plants . The compound's antimicrobial potential has been explored in both plant and human health contexts.
- Neuroprotective Effects : Some studies suggest that pterocarpans may possess neuroprotective properties, potentially beneficial for conditions like Alzheimer's disease . Their role in modulating cellular stress responses makes them candidates for further investigation in neurodegenerative disorders.
Therapeutic Potential
The therapeutic applications of this compound include:
- Cancer Treatment : The compound's ability to inhibit tumor growth has been documented. For example, it has been noted for its cytotoxic effects on HepG2 liver cancer cells with an IC50 value of 2.57 µM . This highlights its potential as a chemotherapeutic agent.
- Bone Health : Pterocarpans are being investigated for their osteo-regenerative capabilities, which could be beneficial in treating osteoporosis . Their role in promoting bone health through modulation of osteoblast and osteoclast activity is an area of active research.
- Anti-inflammatory Effects : Some studies have indicated that pterocarpans may exert anti-inflammatory effects, which could be useful in managing chronic inflammatory diseases .
Industrial Applications
Beyond therapeutic uses, this compound has potential industrial applications:
- Natural Pesticides : Due to their antimicrobial properties, pterocarpans can be explored as natural pesticides or fungicides in agriculture. Their efficacy against plant pathogens makes them valuable for sustainable agricultural practices .
- Cosmetic Industry : The antioxidant properties of pterocarpans can be harnessed in cosmetic formulations aimed at skin protection and anti-aging products.
Case Study 1: Antiproliferative Activity
A study conducted on the pterocarpan fraction from Bituminaria bituminosa revealed that both bitucarpin A and erybraedin C significantly reduced cell viability in neuroblastoma cells. The mechanism involved the induction of apoptosis characterized by cytochrome C release and activation of caspases .
Case Study 2: Neuroprotective Potential
Research into the neuroprotective effects of pterocarpans has shown promise in mitigating oxidative stress-related damage in neuronal cells. This suggests potential applications in treating neurodegenerative diseases .
Case Study 3: Antimicrobial Efficacy
A comparative analysis of pterocarpans from various leguminous plants demonstrated their effectiveness against fungal pathogens, supporting their use as natural fungicides in agricultural settings .
Propriétés
Formule moléculaire |
C15H12O2 |
|---|---|
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
(6aR,11aR)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene |
InChI |
InChI=1S/C15H12O2/c1-4-8-14-10(5-1)12-9-16-13-7-3-2-6-11(13)15(12)17-14/h1-8,12,15H,9H2/t12-,15-/m0/s1 |
Clé InChI |
LZEPVVDVBJUKSG-WFASDCNBSA-N |
SMILES isomérique |
C1[C@@H]2[C@H](C3=CC=CC=C3O1)OC4=CC=CC=C24 |
SMILES canonique |
C1C2C(C3=CC=CC=C3O1)OC4=CC=CC=C24 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















